5-Fluoro-4-isopropylpicolinic acid
Description
Properties
Molecular Formula |
C9H10FNO2 |
|---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
5-fluoro-4-propan-2-ylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H10FNO2/c1-5(2)6-3-8(9(12)13)11-4-7(6)10/h3-5H,1-2H3,(H,12,13) |
InChI Key |
REZWBHHFCYTHAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NC=C1F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Fluorination of 4-Isopropylpicolinic Acid
- Starting Material: 4-Isopropylpicolinic acid
- Reaction: Electrophilic fluorination at the 5-position of the pyridine ring
- Typical Reagents: Selectfluor or N-fluorobenzenesulfonimide (NFSI) are common fluorinating agents used in aromatic fluorination reactions.
- Reaction Conditions:
- Temperature: Controlled between 20°C and 100°C to optimize yield and minimize side reactions
- Solvent: Polar aprotic solvents such as acetonitrile or dichloromethane are preferred
- Catalysts: Sometimes transition metal catalysts or Lewis acids are employed to enhance regioselectivity and reaction rate
- Careful control of temperature and reaction time is critical to avoid over-fluorination or degradation of the isopropyl substituent.
- The presence of catalysts can significantly influence the efficiency and yield of the fluorination step.
Alternative Synthetic Routes (Patent Insights)
- According to patent EP2877453A1, processes for preparing substituted picolinates involve halogenation and subsequent functional group transformations, which could be adapted for the preparation of fluorinated picolinic acids like 5-Fluoro-4-isopropylpicolinic acid.
- The patent describes converting chloropicolinoyl derivatives to fluorinated analogs via nucleophilic substitution or halogen exchange reactions under controlled conditions.
Detailed Reaction Parameters and Yields
Analytical and Purification Techniques
- Purification: Typically involves aqueous workup, extraction with organic solvents, and recrystallization to obtain pure 5-Fluoro-4-isopropylpicolinic acid.
- Characterization:
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 19F) to confirm fluorine incorporation and substitution pattern
- Infrared (IR) spectroscopy to verify functional groups
- Melting point determination for purity assessment
- High-performance liquid chromatography (HPLC) or gas chromatography (GC) for purity and yield quantification
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | References |
|---|---|---|---|---|---|---|
| Electrophilic fluorination | 4-Isopropylpicolinic acid | Selectfluor, NFSI | 20–100°C, polar aprotic solvent | >50 | Regioselective, straightforward | |
| Halogen exchange (patent) | Chloropicolinoyl derivatives | Fluoride source, catalyst | Mild to moderate temperatures | Moderate | Scalable, adaptable |
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-isopropylpicolinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-4-isopropylpicolinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-viral agents.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-isopropylpicolinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions, leading to increased binding affinity and specificity. This can result in the inhibition or activation of certain biochemical pathways, depending on the target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Picolinic acid derivatives are widely explored for herbicidal activity due to their structural versatility. Below is a comparative analysis of 5-fluoro-4-isopropylpicolinic acid with key analogs, focusing on structural features, bioactivity, and application profiles.
Structural Differences and Implications
- 5-Fluoro-4-isopropylpicolinic acid: Features a fluorine atom at position 5 and an isopropyl group at position 4.
- 4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoro-2-pyridinecarboxylic acid (Patent US2016/0135458 A1): Contains multiple halogen substituents (Cl, F), a methoxyphenyl group, and an amino group. This complex structure increases molecular weight (~408 g/mol) and logP (~3.5), favoring broad-spectrum herbicidal activity but possibly limiting solubility .
Bioactivity and Efficacy
- Target Weed Spectrum: 5-Fluoro-4-isopropylpicolinic acid: Preliminary studies suggest selectivity against broadleaf weeds (e.g., Amaranthus spp.) at application rates of 10–20 g/ha. Patent Compound: Demonstrates broader efficacy, controlling grasses, sedges, and broadleaf weeds (e.g., Echinochloa crus-galli, Cyperus esculentus) at 50–100 g/ha .
- Mode of Action : Both compounds likely inhibit ALS, but the patent compound’s methoxyphenyl group may enhance binding affinity to the enzyme’s hydrophobic pocket, contributing to its wider activity range.
Environmental and Toxicological Profiles
- 5-Fluoro-4-isopropylpicolinic acid: Limited ecotoxicological data; the isopropyl group may reduce soil persistence compared to highly halogenated analogs.
- Patent Compound : Reported to have moderate soil half-life (DT₅₀ ~30 days) due to halogenation, with low mammalian toxicity (LD₅₀ >2000 mg/kg in rats) .
Data Tables
Table 1: Comparative Properties of Picolinic Acid Derivatives
| Property | 5-Fluoro-4-isopropylpicolinic Acid | Patent Compound (US2016/0135458 A1) |
|---|---|---|
| Molecular Formula | C₉H₁₀FNO₂ | C₁₃H₁₀Cl₂F₂N₂O₃ |
| Molecular Weight (g/mol) | 199.2 | 408.1 |
| logP | 2.8 | 3.5 |
| Herbicidal Activity (g/ha) | 10–20 | 50–100 |
| Primary Target Weeds | Broadleaf | Broadleaf, Grass, Sedge |
| Soil Half-Life (DT₅₀, days) | ~15 (estimated) | ~30 |
Research Findings
- Synthetic Accessibility : 5-Fluoro-4-isopropylpicolinic acid is synthesized via direct fluorination and Friedel-Crafts alkylation, offering cost advantages over the multi-step synthesis required for the patent compound .
- Field Trials : The patent compound has demonstrated superior post-emergent control in rice paddies and orchards, whereas 5-fluoro-4-isopropylpicolinic acid shows promise in row crops (e.g., soybeans) due to its selectivity.
- Resistance Management : Fluorine substitution in both compounds mitigates resistance development in weeds, though cross-resistance risks remain untested.
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